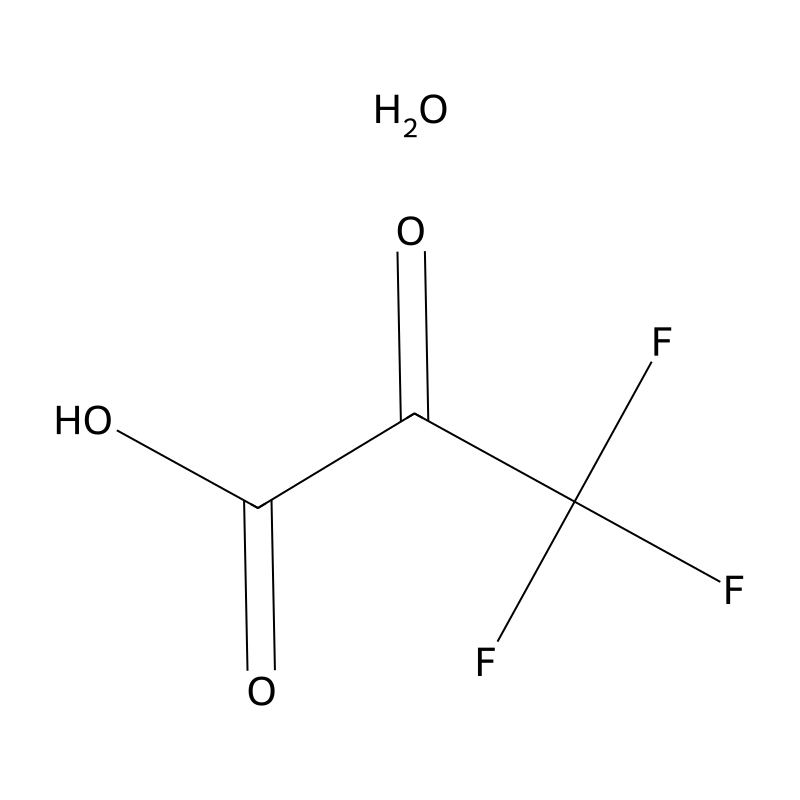

3,3,3-Trifluoro-2-oxopropanoic acid hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

3,3,3-Trifluoro-2-oxopropanoic acid hydrate, also known as trifluoroacetic acid hydrate, is a small molecule that has been studied for its potential applications in various scientific fields. Its synthesis has been reported in several publications, with common methods involving the reaction of trifluoroacetic anhydride with water or other suitable nucleophiles [, ].

Chemical Properties and Reactivity:

Trifluoroacetic acid hydrate is a strong organic acid due to the presence of the trifluoromethyl group and the carboxylic acid functional group. It readily releases protons in solution, making it a useful reagent for various acidic reactions []. Additionally, the trifluoromethyl group contributes to its unique chemical properties, including its lipophilicity (fat-loving) and electron-withdrawing nature, which can influence its interactions with other molecules [].

Potential Applications:

Research suggests that 3,3,3-trifluoro-2-oxopropanoic acid hydrate may have potential applications in various scientific areas, including:

- Organic synthesis: As a strong acid catalyst, it can be used to promote a variety of organic reactions, such as esterification, acylation, and condensation reactions [].

- Medicinal chemistry: Due to its lipophilicity and potential biological activity, it has been explored in the development of new pharmaceuticals []. However, further research is needed to determine its safety and efficacy for therapeutic purposes.

- Material science: The unique properties of this molecule, such as its acidity and fluorine content, have led to investigations into its potential use in the development of new materials with specific functionalities [].

3,3,3-Trifluoro-2-oxopropanoic acid hydrate, also known as trifluoropyruvic acid monohydrate, is an organic compound with the molecular formula C₃H₃F₃O₄. It appears as a white crystalline solid and is characterized by the presence of a trifluoromethyl group and a carboxylic acid group. This compound has garnered attention due to its unique chemical properties and potential applications in various fields including pharmaceuticals and agrochemicals .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under specific conditions, it can lose carbon dioxide.

- Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

The presence of fluorine atoms significantly influences the reactivity and stability of the compound compared to its non-fluorinated counterparts .

Research indicates that 3,3,3-trifluoro-2-oxopropanoic acid hydrate exhibits notable biological activity. It has been studied for its potential as an inhibitor in various enzymatic processes. The trifluoromethyl group enhances its lipophilicity, which may improve its ability to penetrate biological membranes. This characteristic is particularly valuable in drug design, where membrane permeability is crucial for efficacy .

Several methods have been developed for synthesizing 3,3,3-trifluoro-2-oxopropanoic acid hydrate:

- Fluorination of Pyruvic Acid: This method involves the direct fluorination of pyruvic acid using fluorinating agents.

- Reactions with Fluoroacetic Acid: Combining fluoroacetic acid with appropriate reagents can yield trifluoropyruvic acid.

- Hydration Reactions: The formation of the hydrate can occur through the addition of water to the anhydrous form under controlled conditions .

The applications of 3,3,3-trifluoro-2-oxopropanoic acid hydrate are diverse:

- Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds due to its unique reactivity.

- Agrochemicals: The compound's properties make it suitable for developing pesticides and herbicides.

- Chemical Research: It serves as a reagent in organic synthesis and materials science .

Studies on the interactions of 3,3,3-trifluoro-2-oxopropanoic acid hydrate with biological systems have shown that it can affect enzyme activity and metabolic pathways. Its inhibitory effects on certain enzymes make it a candidate for further investigation in drug development. Additionally, research into its interactions with proteins and nucleic acids could provide insights into its potential therapeutic uses .

Several compounds share structural similarities with 3,3,3-trifluoro-2-oxopropanoic acid hydrate:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Trifluoroacetic Acid | C₂H₃F₃O₂ | Stronger acidity due to no carbonyl group |

| Pyruvic Acid | C₃H₄O₃ | Lacks fluorine; more reactive in biological systems |

| 2-Fluoropyruvic Acid | C₃H₃FO₃ | Only one fluorine; less lipophilic |

Uniqueness: The trifluoromethyl group in 3,3,3-trifluoro-2-oxopropanoic acid hydrate imparts unique stability and reactivity compared to these similar compounds. Its ability to act as a potent inhibitor in biochemical pathways sets it apart from other related acids .

GHS Hazard Statements

H314 (66.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant